3-fluoro-5-formylBenzoic acid
Overview
Description
3-Fluoro-5-formylbenzoic acid is an organic compound with the molecular formula C8H5FO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a fluorine atom and a formyl group, respectively.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that fluorinated benzoic acids can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of the fluorine atom can influence the reactivity of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are often involved in a wide range of biochemical processes, including metabolic and signaling pathways .
Pharmacokinetics
It is known that the fluorine atom can enhance the metabolic stability of pharmaceuticals, potentially improving their bioavailability .
Result of Action
The formyl group in the compound could potentially undergo various transformations, leading to different molecular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-fluoro-5-formylbenzoic acid . For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its solubility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-formylbenzoic acid can be achieved through several methods. One common approach involves the formylation of 3-fluorobenzoic acid. This can be done using a Vilsmeier-Haack reaction, where 3-fluorobenzoic acid is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Another method involves the use of organometallic intermediates. For example, the bromination of 3-fluorobenzoic acid followed by a lithium-halogen exchange reaction with n-butyllithium, and subsequent formylation with dimethylformamide, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Continuous flow chemistry techniques are often employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 3-Fluoro-5-carboxybenzoic acid
Reduction: 3-Fluoro-5-hydroxymethylbenzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
3-Fluoro-5-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
3-Fluoro-5-formylbenzoic acid can be compared with other similar compounds such as:
3-Fluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
5-Fluoro-2-formylbenzoic acid: Has the formyl group at a different position, leading to different reactivity and applications.
4-Fluoro-3-formylbenzoic acid:
The uniqueness of this compound lies in the specific positioning of the fluorine and formyl groups, which imparts distinct reactivity and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-fluoro-5-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEBHMHUZNPCME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289005-85-1 | |
Record name | 3-Fluoro-5-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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